Resistomycin

Description

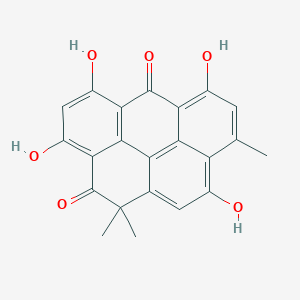

Structure

3D Structure

Properties

IUPAC Name |

6,10,14,19-tetrahydroxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(19),3,5,7,10,13,15,17-octaene-2,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6/c1-7-4-9(23)15-18-13(7)10(24)5-8-14(18)19-16(20(15)27)11(25)6-12(26)17(19)21(28)22(8,2)3/h4-6,24-25,27-28H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKDGCARCYPVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C4C5=C2C1=C(C=C5C(C(=C4C(=O)C=C3O)O)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046101 | |

| Record name | Geliomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20004-62-0 | |

| Record name | Resistomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020004620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geliomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HELIOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N3A092A5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin of Resistomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resistomycin, a polyphenolic natural product, has garnered significant interest within the scientific community due to its unique chemical scaffold and promising biological activities. First isolated in 1951 from the bacterium Streptomyces resistomycificus, this pentacyclic polyketide antibiotic exhibits a distinctive "discoid" ring system, setting it apart from the more common linear and angular aromatic polyketides[1]. Its biosynthesis is orchestrated by a type II polyketide synthase (PKS) multienzyme complex encoded by the rem gene cluster[1][2]. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing organisms, its intricate biosynthetic pathway, and the experimental methodologies employed for its isolation, characterization, and biological evaluation.

Discovery and Producing Organisms

This compound was first discovered in 1951 as a secondary metabolite produced by the soil bacterium Streptomyces resistomycificus[1]. Subsequently, other actinomycete strains have been identified as producers of this compound. Notably, a strain designated AAA5, identified as a putative Streptomyces aurantiacus, was isolated from humus soils in the Western Ghats and found to be an efficient producer of this compound[3]. This strain has been shown to produce significant quantities of the antibiotic, making it a potentially valuable source for further research and development[3].

Biosynthesis of this compound

The unique discoid structure of this compound is a result of a complex and fascinating biosynthetic pathway. The genetic blueprint for this pathway is encoded within the rem gene cluster, which directs the assembly of the polyketide backbone and its subsequent intricate cyclization.

The rem Gene Cluster and Polyketide Synthase

The biosynthesis of this compound is initiated by a type II polyketide synthase (PKS) complex, which is responsible for the iterative condensation of malonyl-CoA extender units to a starter unit, forming a linear polyketide chain[1]. The genes encoding the minimal PKS are located within the rem gene cluster[2].

The Cyclization Cascade

The defining feature of this compound's biosynthesis is the precise and orchestrated series of cyclization events that transform the linear polyketide precursor into the final pentacyclic structure. This process is mediated by a trio of dedicated cyclase enzymes: RemI, RemF, and RemL[1]. It is proposed that these cyclases, in concert with the PKS, form a multienzyme complex that acts as a molecular "cage," guiding the folding and cyclization of the nascent polyketide chain[1]. This concerted action ensures the formation of the characteristic S-shaped fold and the discoid ring system[4]. The proposed model suggests a sequential cyclization of the polyketide chain by these individual enzymes within the complex[1].

References

- 1. Orchestration of discoid polyketide cyclization in the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A gene cluster encoding this compound biosynthesis in Streptomyces resistomycificus; exploring polyketide cyclization beyond linear and angucyclic patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of this compound, as an anticancer compound isolated and characterized from Streptomyces aurantiacus AAA5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Resistomycin from Streptomyces resistomycificus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resistomycin, a unique pentacyclic polyketide metabolite first isolated from Streptomyces resistomycificus, presents a compelling profile for scientific investigation and drug development.[1][2] Characterized by its distinctive "discoid" ring system, this natural product exhibits a wide range of biological activities, including potent anticancer and antimicrobial properties.[1][3] Mechanistically, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways such as the p38 MAPK and Wnt/β-catenin pathways. This guide provides a comprehensive overview of the discovery, biosynthesis, mechanism of action, and key experimental methodologies associated with this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and infectious diseases.

Introduction

Natural products from microbial sources, particularly actinomycetes, have historically been a rich reservoir for the discovery of novel therapeutic agents. Streptomyces resistomycificus, a soil-dwelling bacterium, is the original producer of this compound, a yellow, quinone-related antibiotic.[2][3] First described in the mid-20th century, this compound's unusual pentacyclic structure sets it apart from the more common linear and angular aromatic polyketides.[1] This unique chemical architecture is responsible for its diverse and potent biological activities, which have garnered renewed interest in its therapeutic potential.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a type II polyketide synthase (PKS) system encoded by the rem gene cluster in Streptomyces resistomycificus.[1] The assembly of the polyketide chain and its subsequent cyclization into the characteristic discoid structure involve a series of enzymatic reactions that differ from those of typical aromatic polyketides.[1]

Quantitative Bioactivity Data

This compound has demonstrated significant cytotoxic and antimicrobial activities across a range of cell lines and bacterial strains. The following tables summarize the available quantitative data.

Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | Activity Metric | Value (µg/mL) | Reference |

| HeLa | Cervical Carcinoma | GI₅₀ | 0.005 | [4][5] |

| HepG2 | Hepatic Carcinoma | GI₅₀ | 0.006 | [4][5] |

| PC3 | Prostate Cancer | IC₅₀ | 2.63 | [6] |

| DU-145 | Prostate Cancer | IC₅₀ | 9.37 | [6] |

| Caco-2 | Colorectal Adenocarcinoma | IC₅₀ | 0.38 | [6] |

| MCF-7 | Breast Cancer | IC₅₀ | 14.61 | [6] |

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Bacillus subtilis | Positive | 1.56 |

| Staphylococcus aureus | Positive | 3.12 |

| Escherichia coli | Negative | 6.25 |

| Pseudomonas aeruginosa | Negative | 12.5 |

| Klebsiella pneumoniae | Negative | 6.25 |

| Salmonella typhi | Negative | 3.12 |

| Shigella dysenteriae | Negative | 1.56 |

| Vibrio cholerae | Negative | 3.12 |

Note: MIC values are indicative and may vary based on the specific strain and testing methodology.

Mechanism of Action

This compound exerts its biological effects through the modulation of multiple cellular signaling pathways, leading to the induction of apoptosis and cell cycle arrest.

Activation of the p38 MAPK Pathway

This compound has been shown to activate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway in human hepatocellular carcinoma cells. This activation leads to apoptosis and G2/M phase cell cycle arrest. The key steps in this pathway include the phosphorylation of p38 and its downstream target MAPKAPK-2.

Caption: this compound activates the p38 MAPK pathway, leading to apoptosis and cell cycle arrest.

Inhibition of the Wnt/β-catenin Signaling Pathway

In human colorectal cancer cells, this compound has been demonstrated to inhibit the Wnt/β-catenin signaling pathway.[7] This inhibition leads to a decrease in the expression of β-catenin and its downstream targets, such as c-Myc and survivin, ultimately promoting apoptosis.[7]

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies for the study of this compound.

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from Streptomyces sp. is outlined below.

Caption: General workflow for the isolation and characterization of this compound.

Protocol:

-

Fermentation: Cultivate the Streptomyces strain in a suitable liquid medium (e.g., starch casein nitrate broth) for 7-10 days at 28-30°C with shaking.

-

Extraction: Separate the mycelium from the culture broth by centrifugation or filtration. Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain the crude extract.

-

Chromatographic Separation: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

-

Bioassay-Guided Fractionation: Test the collected fractions for their biological activity (e.g., antimicrobial or cytotoxic) to identify the active fractions.

-

Purification: Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

Structural Elucidation: Confirm the identity and purity of this compound using spectroscopic and spectrometric techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4][5]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI₅₀ or IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38, total p38, β-catenin, c-Myc, and a loading control like β-actin).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound, with its unique chemical structure and potent biological activities, represents a promising lead compound for the development of new anticancer and antimicrobial agents. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this fascinating natural product. Further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy is warranted to fully elucidate its clinical utility.

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. Figure 2. Diagram of Wnt/β-catenin pathway activation and inhibition., by Tu, D [biorender.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of this compound, as an anticancer compound isolated and characterized from Streptomyces aurantiacus AAA5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Wnt/β-Catenin Signaling to Induce the Apoptotic Death of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Resistomycin from Streptomyces aurantiacus: A Technical Guide to its Production, Purification, and Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Resistomycin, a bioactive polyketide produced by Streptomyces aurantiacus. It covers optimized production strategies, detailed experimental protocols for extraction and analysis, and an exploration of the biosynthetic and regulatory pathways governing its synthesis. This document is intended to serve as a comprehensive resource for researchers interested in the discovery, development, and application of this promising natural product.

Introduction to this compound

This compound is a pentacyclic aromatic polyketide with a unique "discoid" ring system, first isolated from Streptomyces resistomycificus.[1][2] It has garnered significant interest due to its diverse biological activities, including antibacterial, anticancer, and antiviral properties.[3][4][5][6] The producing organism, Streptomyces aurantiacus, is a Gram-positive, filamentous bacterium known for its prolific production of a wide array of secondary metabolites.[7] This guide focuses on Streptomyces aurantiacus strain AAA5 as a notable producer of this compound.[4][8]

Production of this compound

The production of this compound by Streptomyces aurantiacus can be significantly influenced by nutritional and environmental factors. Optimization of these parameters is crucial for maximizing yield.

Optimized Culture Conditions

Studies on Streptomyces aurantiacus AAA5 have demonstrated a significant increase in this compound production through media optimization using response surface methodology.[9][10] A 3.7-fold increase in yield was achieved compared to the unoptimized medium.[9][10]

Table 1: Optimized vs. Unoptimized this compound Production [4][9][11]

| Condition | This compound Yield (mg/L) |

| Unoptimized Medium | 52.5 |

| Optimized Medium | 194.3 |

Table 2: Optimal Physical and Nutritional Parameters for this compound Production by S. aurantiacus AAA5 [10]

| Parameter | Optimal Value |

| pH | 7.0 |

| Temperature | 40°C |

| Incubation Period | 9 days |

| Soybean Meal | 1.54 g/L |

| Cassava Pulp | 10.39% |

| Potassium Nitrate | 1.3 g/L |

Co-culture Induced Production

Interestingly, this compound production in some Streptomyces species can be induced through co-cultivation with other bacteria, particularly from the phylum Proteobacteria.[12][13][14][15] This suggests that microbial interactions and competition can trigger the expression of otherwise silent biosynthetic gene clusters. In one study, co-culturing a Streptomyces sp. with Proteobacteria resulted in a significantly higher rate of this compound production (65%) compared to co-cultures with Firmicutes (5.9%) or Actinobacteria (9.1%).[12][13][15]

Experimental Protocols

This section provides detailed methodologies for the cultivation of S. aurantiacus, and the extraction, purification, and characterization of this compound.

Cultivation of Streptomyces aurantiacus AAA5

Objective: To cultivate S. aurantiacus AAA5 for the production of this compound.

Materials:

-

Streptomyces aurantiacus AAA5 culture

-

Seed medium (e.g., starch-casein broth)

-

Production medium (optimized composition from Table 2)

-

Erlenmeyer flasks

-

Rotary shaker

Protocol:

-

Seed Culture Preparation: Inoculate 50 mL of sterile seed medium in a 250 mL Erlenmeyer flask with a loopful of S. aurantiacus AAA5 spores or mycelia. Incubate at 37°C for 2 days on a rotary shaker at 220 rpm.[10]

-

Production Culture: Inoculate 100 mL of the optimized production medium in a 250 mL Erlenmeyer flask with 5% (v/v) of the seed culture.[10]

-

Incubation: Incubate the production culture on a rotary shaker at 220 rpm at 37°C for 9 days.[10]

Cultivation workflow for this compound production.

Extraction and Purification of this compound

Objective: To extract and purify this compound from the culture broth.

Materials:

-

Culture broth from S. aurantiacus cultivation

-

Methanol

-

Ethyl acetate

-

Silica gel (60-120 mesh)

-

Glass column for chromatography

-

Rotary evaporator

-

Centrifuge

Protocol:

-

Biomass Harvest: Centrifuge the culture broth at 10,000 rpm for 20 minutes to separate the biomass from the supernatant.[10]

-

Intracellular Extraction: Add 5 mL of methanol to the harvested biomass and grind using a mortar and pestle. Centrifuge at 10,000 rpm for 20 minutes to collect the methanol extract. Repeat this step until the biomass is colorless. Pool all the methanol supernatants.[10]

-

Solvent Evaporation: Evaporate the pooled methanol extract to dryness using a rotary evaporator.

-

Crude Extract Preparation: The dried extract can be further partitioned with ethyl acetate and water. The ethyl acetate layer containing this compound is then collected and evaporated to yield the crude extract.

-

Silica Gel Column Chromatography: a. Prepare a silica gel column using a suitable non-polar solvent like hexane. b. Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column. c. Elute the column with a gradient of hexane and ethyl acetate.[8] d. Collect fractions and monitor for the presence of the yellow-colored this compound. e. Pool the fractions containing pure this compound and evaporate the solvent.

Extraction and purification workflow for this compound.

Characterization and Quantification of this compound

Objective: To confirm the identity and determine the concentration of the purified this compound.

Methods:

-

UV-Visible Spectroscopy: Dissolve the purified compound in ethanol and record the absorbance spectrum. This compound exhibits characteristic absorption maxima.[8]

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector at a specific wavelength determined from the UV-Vis spectrum.

-

Quantification: Create a standard curve using a known concentration of a this compound standard to quantify the amount in the sample.

-

-

Mass Spectrometry (MS): Determine the molecular weight of the compound. This compound has a molecular formula of C₂₂H₁₆O₆ and a molecular weight of 376.36 g/mol .[2][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure of the purified compound.[8]

Biosynthetic Pathway of this compound

This compound is a type II polyketide, synthesized by a polyketide synthase (PKS) complex. The gene cluster responsible for its biosynthesis has been identified in Streptomyces resistomycificus and serves as a model for S. aurantiacus.[1][3] The pathway involves the iterative condensation of malonyl-CoA extender units to a starter unit, followed by a series of cyclization and modification reactions.

Generalized biosynthetic pathway of this compound.

Regulatory Pathways

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks. These networks allow the bacterium to respond to environmental cues, such as nutrient availability and the presence of other microorganisms.

Two-Component Systems

Two-component systems (TCSs) are a primary mechanism for signal transduction in bacteria. They typically consist of a sensor histidine kinase that perceives an environmental stimulus and a response regulator that mediates the cellular response, often by regulating gene expression. In Streptomyces, TCSs are known to control antibiotic biosynthesis.[12][13] For example, the PhoR/PhoP system, which responds to phosphate limitation, can influence secondary metabolism.

Quorum Sensing

Quorum sensing is a cell-density dependent communication system that allows bacteria to coordinate their behavior. In Streptomyces, this is often mediated by small diffusible molecules like γ-butyrolactones (GBLs).[1] When the concentration of these signaling molecules reaches a threshold, they bind to receptor proteins, leading to the activation or repression of target genes, including those for antibiotic production.

Co-culture Induction as a Regulatory Trigger

The induction of this compound production in the presence of Proteobacteria strongly suggests the existence of a signaling pathway that responds to external microbial cues.[12][13][14][15] This could involve the detection of specific molecules produced by the co-cultured bacteria, which then activates a signaling cascade leading to the expression of the this compound biosynthetic gene cluster.

Hypothetical regulatory network for this compound production.

Conclusion

Streptomyces aurantiacus is a valuable source of the bioactive compound this compound. Through optimized fermentation and co-culture strategies, its production can be significantly enhanced. The detailed protocols provided in this guide offer a practical framework for researchers to cultivate this bacterium, and to purify and analyze its promising secondary metabolite. Further investigation into the specific enzymes of the biosynthetic pathway and the elucidation of the precise signaling mechanisms will undoubtedly open new avenues for the genetic engineering of S. aurantiacus for improved this compound yields and the generation of novel analogs with enhanced therapeutic properties.

References

- 1. Frontiers | Quorum Sensing: An Under-Explored Phenomenon in the Phylum Actinobacteria [frontiersin.org]

- 2. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. benchchem.com [benchchem.com]

- 6. Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. qiagen.com [qiagen.com]

- 8. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.rug.nl [research.rug.nl]

- 10. A putative two-component regulatory system involved in secondary metabolism in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two-component Systems in Streptomyces [caister.com]

- 13. A Novel Two-Component System Involved in the Transition to Secondary Metabolism in Streptomyces coelicolor | PLOS One [journals.plos.org]

- 14. Streptomyces-derived quorum-sensing systems engineered for adjustable transgene expression in mammalian cells and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Discoid Architecture of an Antibiotic: A Technical Guide to the Biosynthesis of Resistomycin in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistomycin, a polyketide metabolite produced by Streptomyces resistomycificus, presents a unique molecular architecture that sets it apart from the vast majority of aromatic polyketides.[1][2] While most polyketides adopt linear or angular ring systems, this compound features a distinctive "discoid" pentacyclic structure.[1][2] This unusual topology, coupled with its notable biological activities, including antibacterial and potential anticancer properties, makes this compound and its biosynthetic pathway a compelling subject for scientific inquiry and a potential source of novel therapeutic agents. This guide provides an in-depth technical overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic machinery, and experimental methodologies used to elucidate this fascinating example of microbial secondary metabolism.

The this compound Biosynthetic Gene Cluster (rem)

The genetic blueprint for this compound production is encoded within the rem gene cluster in Streptomyces resistomycificus. The identification of this cluster was a critical step in unraveling the biosynthesis of this unique metabolite.[1][2] The rem gene cluster harbors the genes encoding all the necessary enzymatic machinery, including a type II polyketide synthase (PKS) and a suite of specialized cyclase enzymes that collaboratively construct the intricate discoid framework.

The Core Machinery: A Type II Polyketide Synthase

At the heart of this compound biosynthesis is a type II polyketide synthase (PKS). This multi-enzyme complex is responsible for the iterative condensation of malonyl-CoA extender units to a starter unit, generating a linear poly-β-keto chain, which serves as the precursor to the final complex structure. The minimal PKS for this compound biosynthesis consists of the ketosynthase α (KSα), chain length factor (KSβ), and an acyl carrier protein (ACP).

Orchestrated Cyclization: The Key to the Discoid Structure

The defining feature of this compound biosynthesis is the intricate series of cyclization reactions that deviate from the canonical folding patterns of polyketides. This process is not a simple sequential cyclization but rather a concerted action of multiple enzymes.[3] Mutational and in vivo reconstitution studies have identified three crucial cyclase enzymes involved in this process: RemI, RemF, and RemL.[3]

A key finding in the study of this compound biosynthesis is that the minimal PKS and the three cyclases (RemI, RemF, and RemL) must act in concert to produce the characteristic discoid structure.[3] Experiments involving the expression of incomplete sets of these genes did not yield this compound, suggesting a highly coordinated enzymatic process, potentially involving the formation of a multi-enzyme complex that guides the folding and cyclization of the nascent polyketide chain.[3]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the following key steps, starting from the assembly of the polyketide chain by the minimal PKS. The concerted action of the cyclases then guides the folding and ring closures.

Caption: Proposed biosynthetic pathway of this compound highlighting the concerted action of the minimal PKS and the three key cyclases.

Quantitative Data on this compound Production

While specific kinetic data for the individual biosynthetic enzymes are not yet available in the public domain, studies have reported on the production yields of this compound under different fermentation conditions. This data is crucial for optimizing production for research and potential industrial applications.

| Strain | Medium | Incubation Time (days) | This compound Yield (mg/L) | Reference |

| Streptomyces aurantiacus AAA5 | ISP2 | 7 | 52.5 | [4] |

| Streptomyces aurantiacus AAA5 | Optimized | 7 | 194.23 | [4] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Gene Inactivation in Streptomyces resistomycificus

This protocol describes a general method for creating gene knockouts in Streptomyces using a PCR-targeting approach, which was instrumental in identifying the function of the rem genes.

1. Construction of the Gene Replacement Cassette:

-

A disruption cassette containing an antibiotic resistance gene (e.g., apramycin resistance) flanked by FRT (FLP recognition target) sites is amplified by PCR.

-

The primers used for this PCR contain 5' extensions with homology to the regions flanking the target gene to be deleted in the S. resistomycificus genome.

2. Transformation and Recombination:

-

The amplified gene replacement cassette is introduced into S. resistomycificus protoplasts via polyethylene glycol (PEG)-mediated transformation or electroporation.

-

Homologous recombination between the flanking regions on the cassette and the corresponding regions on the chromosome leads to the replacement of the target gene with the resistance cassette.

3. Selection and Verification of Mutants:

-

Transformants are selected on media containing the appropriate antibiotic.

-

Successful gene replacement is confirmed by PCR analysis using primers that flank the target gene. The PCR product from the mutant will be larger than that from the wild-type due to the insertion of the resistance cassette.

Caption: A streamlined workflow for generating gene knockouts in Streptomyces to study gene function.

Protocol 2: Heterologous Expression of the rem Gene Cluster

To confirm that the rem gene cluster is solely responsible for this compound biosynthesis, it can be expressed in a heterologous host that does not naturally produce the compound.

1. Cloning of the rem Gene Cluster:

-

A cosmid library of S. resistomycificus genomic DNA is constructed.

-

The library is screened for cosmids containing the rem gene cluster, for example, by PCR using primers specific to rem genes.

2. Transformation of a Heterologous Host:

-

The identified cosmid carrying the rem gene cluster is introduced into a suitable heterologous host, such as Streptomyces coelicolor or Streptomyces albus, via conjugation or protoplast transformation.

3. Cultivation and Metabolite Analysis:

-

The transformed heterologous host is cultivated under conditions suitable for secondary metabolite production.

-

The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate).

-

The extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound, comparing the metabolic profile to that of the untransformed host.

Protocol 3: Metabolite Analysis by HPLC

1. Sample Preparation:

-

Streptomyces cultures are grown in a suitable production medium.

-

The culture broth is separated from the mycelium by centrifugation.

-

The supernatant is extracted with an equal volume of ethyl acetate. The mycelium can also be extracted separately.

-

The organic extract is dried under reduced pressure and redissolved in a small volume of methanol for analysis.

2. HPLC Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol is employed.

-

Detection: A photodiode array (PDA) detector is used to monitor the elution profile at multiple wavelengths. This compound has a characteristic UV-Vis spectrum.

-

Quantification: A standard curve can be generated using purified this compound to quantify the production levels.

Regulation of this compound Biosynthesis

The regulatory mechanisms governing the expression of the rem gene cluster are not yet fully understood. However, like many other secondary metabolite gene clusters in Streptomyces, its expression is likely controlled by a complex network of regulatory proteins that respond to nutritional signals, developmental cues, and potentially intercellular signaling molecules. Further research is needed to identify the specific transcriptional regulators that control the onset and level of this compound production.

Conclusion and Future Perspectives

The biosynthesis of this compound in Streptomyces resistomycificus is a remarkable example of nature's ability to construct complex and unique molecular architectures. The discovery of the concerted action of the PKS and a trio of dedicated cyclases provides a fascinating insight into the enzymatic control of polyketide folding. While significant progress has been made in elucidating the key players in this pathway, further research is required to fully understand the intricate molecular mechanisms, including the precise sequence of enzymatic reactions, the three-dimensional structures of the enzymes involved, and the regulatory networks that govern this compound production. A deeper understanding of this biosynthetic pathway will not only expand our knowledge of microbial natural product biosynthesis but also pave the way for the bioengineering of novel this compound analogs with potentially improved therapeutic properties.

References

- 1. Orchestration of discoid polyketide cyclization in the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A gene cluster encoding this compound biosynthesis in Streptomyces resistomycificus; exploring polyketide cyclization beyond linear and angucyclic patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Assessment of this compound, as an anticancer compound isolated and characterized from Streptomyces aurantiacus AAA5 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Resistomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resistomycin is a polycyclic aromatic polyketide with a distinguished history and a renewed interest owing to its potent and multifaceted biological activities. Initially identified as an antibiotic, its mechanism of action is now understood to encompass a range of effects, making it a compelling candidate for further investigation in both infectious diseases and oncology. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its antibacterial and anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Antibacterial Mechanism of Action: Inhibition of Bacterial RNA Polymerase

This compound's primary antibacterial activity stems from its ability to selectively inhibit bacterial RNA synthesis. Studies have demonstrated that it preferentially targets RNA synthesis over DNA and protein synthesis within intact bacterial cells[1]. The molecular basis for this inhibition is the direct interaction and subsequent inhibition of DNA-directed RNA polymerase[1]. This interaction disrupts the transcription process, halting the production of essential messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), ultimately leading to bacterial cell death.

Multifaceted Anticancer Mechanisms of Action

This compound exhibits a complex and potent anticancer profile, engaging multiple cellular pathways to induce cytotoxicity and inhibit tumor progression. Its mechanisms are not limited to a single target but rather a coordinated assault on cancer cell biology.

Inhibition of Topoisomerase II

A significant recent finding has identified this compound as a potent DNA-intercalating topoisomerase II (Topo II) inhibitor[2][3]. Topoisomerase II is a critical enzyme in managing DNA topology during replication, transcription, and chromosome segregation[4]. By intercalating into the DNA and stabilizing the Topo II-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks[4]. This level of DNA damage triggers cell cycle arrest and apoptosis. Notably, this compound's inhibitory activity against Topo II has been shown to be more potent than the established chemotherapeutic agent, doxorubicin[2][3].

Induction of Oxidative Stress and Mitochondrial Apoptosis

In prostate cancer cells, this compound has been demonstrated to induce a state of severe oxidative stress[5][6][7][8]. This is characterized by an increase in reactive oxygen species (ROS) generation, lactate dehydrogenase (LDH) leakage, and markers of oxidative damage such as malondialdehyde (MDA), carbonyl protein (CP), and 8-hydroxyguanosine (8-OHdG)[5][6][7]. Concurrently, it depletes the cell's antioxidant defenses, leading to a marked decline in glutathione (GSH) levels and the activity of antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)[5][6][7]. This overwhelming oxidative stress triggers the intrinsic (mitochondrial) pathway of apoptosis. This is evidenced by an increased Bax/Bcl-2 ratio, release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of executioner caspase-3[5][6].

Modulation of Key Signaling Pathways

This compound's anticancer activity is further potentiated by its ability to modulate several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

-

Activation of the p38 MAPK Pathway: In human hepatocellular carcinoma cells, this compound treatment leads to the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK)[9][10]. The activation of the p38 MAPK pathway is instrumental in this compound-induced apoptosis and G2/M phase cell cycle arrest[9][10].

-

Inhibition of the Wnt/β-catenin Signaling Pathway: In colorectal cancer cells, this compound has been shown to suppress the Wnt/β-catenin signaling pathway[11]. It achieves this by reducing the expression of key components of this pathway, including β-catenin, TCF4, and GSK-3β, as well as their downstream targets c-Myc and survivin[11]. Inhibition of this pro-proliferative pathway contributes to the induction of apoptosis[11].

-

Inhibition of Pellino-1 E3 Ligase: In the context of triple-negative breast cancer, this compound acts as an inhibitor of the E3 ubiquitin ligase Pellino-1[12]. This inhibition leads to the subsequent degradation of the transcription factors SNAIL and SLUG, which are key drivers of the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis[12].

Induction of Cell Cycle Arrest

Across various cancer cell lines, this compound has been shown to induce cell cycle arrest, a common outcome of DNA damage and activation of stress-related signaling pathways. In several cancer models, this arrest occurs at the G2/M phase of the cell cycle[2][3][9]. This is often associated with the downregulation of key cell cycle regulatory proteins such as proliferating cell nuclear antigen (PCNA) and cyclin D1[5][6].

Quantitative Data on this compound Activity

The following tables summarize the reported quantitative data for the biological activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines (IC50/GI50 Values)

| Cell Line | Cancer Type | IC50/GI50 (µg/mL) | IC50/GI50 (µM) | Reference |

| PC3 | Prostate Cancer | 2.63 | ~4.9 | [5][6][7] |

| DU-145 | Prostate Cancer | 9.37 | ~17.4 | [5][7] |

| Caco-2 | Colorectal Cancer | 0.38 | ~0.7 | [5][7] |

| MCF-7 | Breast Cancer | 14.61 | ~27.1 | [5][7] |

| HepG2 | Hepatocellular Carcinoma | 0.006 | ~0.011 | [3][13] |

| HeLa | Cervical Carcinoma | 0.005 | ~0.009 | [3][13] |

| HCT-116 | Colorectal Cancer | 45.68 - 72.30 µM | 45.68 - 72.30 | [2][3] |

| SMMC-7721 | Hepatocellular Carcinoma | - | 0.46 | [10] |

| PLC-PRF-5 | Hepatocellular Carcinoma | - | 1.10 | [10] |

| Huh7 | Hepatocellular Carcinoma | - | 0.35 | [10] |

Table 2: Enzyme Inhibition and Binding Affinity of this compound

| Target | Assay | IC50/KD | Reference |

| Topoisomerase II | Decatenation Assay | 21.48 nM | [2][3] |

| GST-Pellino-1 | Surface Plasmon Resonance | 2.58 µM (KD) | [12] |

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its characterization.

Detailed Methodologies for Key Experiments

This section provides detailed protocols for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Bacterial RNA Polymerase Inhibition Assay (Fluorescence-Based)

This non-radioactive assay measures the synthesis of RNA by bacterial RNA polymerase using a DNA template and a fluorescent dye that intercalates with the product.

-

Materials:

-

E. coli RNA Polymerase Holoenzyme

-

DNA template (e.g., plasmid DNA containing a suitable promoter)

-

NTP mix (ATP, GTP, CTP, UTP)

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 1.5 M KCl, 100 mM MgCl₂, 10 mM DTT, 50% glycerol)

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Fluorescent dye that binds to RNA (e.g., RiboGreen or similar)

-

Nuclease-free water

-

Black 96-well or 384-well plates suitable for fluorescence measurements

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare the reaction mixture on ice. For a single 30 µL reaction, combine:

-

3 µL of 10x Transcription Buffer

-

3 µL of 10x DNA template

-

3 µL of 10x NTP mix

-

1.5 µL of this compound at various concentrations (or solvent control)

-

Variable volume of nuclease-free water

-

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 3 µL of 10x diluted E. coli RNA polymerase. The final reaction volume should be 30 µL.

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding an equal volume (30 µL) of 1x fluorescent dye diluted in a suitable buffer.

-

Incubate at room temperature for 5 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen dye (e.g., ~485 nm excitation and ~535 nm emission).

-

Calculate the percentage of inhibition relative to the solvent control and determine the IC50 value.

-

Topoisomerase II Decatenation Assay

This assay measures the ability of Topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibition of this activity is observed as a decrease in the amount of decatenated DNA.

-

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topo II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA)

-

ATP solution (e.g., 20 mM)

-

This compound (or other inhibitors)

-

Stop Solution/Loading Dye (e.g., containing SDS and bromophenol blue)

-

Agarose gel (e.g., 1%) in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

-

-

Procedure:

-

On ice, prepare the reaction mixture in a final volume of 20 µL. For each reaction, add:

-

2 µL of 10x Topo II Reaction Buffer

-

2 µL of ATP solution (final concentration 2 mM)

-

~200 ng of kDNA

-

1 µL of this compound at various concentrations (or solvent control)

-

Nuclease-free water to a volume of 19 µL.

-

-

Initiate the reaction by adding 1 µL of human Topoisomerase II enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel containing a DNA stain.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Visualize the DNA bands under UV light. Decatenated, supercoiled minicircles will migrate into the gel, while the catenated kDNA network will remain in the well or migrate very slowly.

-

Quantify the amount of decatenated product to determine the inhibitory effect of this compound.

-

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The next day, treat the cells with various concentrations of this compound (typically in serial dilutions) and a vehicle control.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

1x Binding Buffer (e.g., 10 mM HEPES pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells (including any floating cells from the supernatant) and wash them twice with cold PBS by centrifugation.

-

Resuspend the cell pellet in 1x Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

The cell populations are identified as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

Western Blotting for Apoptosis and Cell Cycle Markers

This technique is used to detect and quantify specific proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved Caspase-3) and cell cycle regulation (e.g., PCNA, Cyclin D1).

-

Materials:

-

Treated and control cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for Bax, Bcl-2, cleaved Caspase-3, PCNA, Cyclin D1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Lyse the cell pellets in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.

-

Conclusion

This compound is a potent natural product with a dual-action profile that makes it a highly attractive molecule for drug development. Its ability to inhibit bacterial RNA polymerase provides a solid foundation for its use as an antibiotic. Furthermore, its multifaceted anticancer activity, encompassing Topoisomerase II inhibition, induction of oxidative stress and apoptosis, and modulation of critical oncogenic signaling pathways, highlights its potential as a versatile chemotherapeutic agent. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research and development of this compound and its derivatives for clinical applications.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Methods to Identify and Characterize Inhibitors of Bacterial RNA Polymerase | Springer Nature Experiments [experiments.springernature.com]

- 3. A continuous nonradioactive assay for RNA-dependent RNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RNA-Based Fluorescent Biosensors for Live Cell Imaging of Small Molecules and RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ebiohippo.com [ebiohippo.com]

- 6. RNA polymerase assay kit [profoldin.com]

- 7. academic.oup.com [academic.oup.com]

- 8. E. coli RNA polymerase Assay Kit Plus (E. coli RNA polymerase included) (ProFoldin Product Code: RPA | Drug Discovery | Assays & Kits | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Fluorescence-Based Real-Time Activity Assays to Identify RNase P Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. mobitec.com [mobitec.com]

- 13. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Resistomycin as an inhibitor of RNA and protein synthesis

Resistomycin: An Inhibitor of RNA and Protein Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract: this compound is a polycyclic aromatic antibiotic belonging to the angucycline class, originally isolated from Streptomyces species. It has garnered significant interest due to its potent biological activities, including broad-spectrum antibacterial effects and notable anticancer properties. The primary mechanism of its antimicrobial action is the preferential inhibition of RNA synthesis through direct interaction with bacterial DNA-directed RNA polymerase. In eukaryotic cancer cells, this compound's cytotoxicity is attributed to its ability to inhibit both RNA and protein synthesis, induce oxidative stress, trigger mitochondrial apoptosis, and cause cell cycle arrest. This document provides an in-depth overview of this compound's mechanism of action, a compilation of its biological activity data, detailed experimental protocols for its study, and visual diagrams of its key molecular pathways and experimental workflows.

Mechanism of Action

This compound's biological effects stem from its ability to interfere with fundamental cellular processes, primarily macromolecular synthesis. Its mode of action differs slightly between prokaryotic and eukaryotic systems.

Inhibition of Bacterial RNA Synthesis

In bacteria, this compound acts as a potent inhibitor of transcription. Studies have demonstrated that it preferentially inhibits RNA synthesis when compared to DNA and protein synthesis in intact bacterial cells. The core mechanism involves a direct interaction with DNA-directed RNA polymerase. This binding is believed to be the basis for its interference with the transcription process, thereby halting the synthesis of messenger RNA (mRNA) and subsequently, protein production. Unlike some other transcription inhibitors, this compound does not appear to interact directly with the DNA or RNA templates themselves.

Caption: this compound's inhibition of bacterial transcription.

Effects on Eukaryotic Cells and Anticancer Activity

In various human cancer cell lines, this compound demonstrates potent cytotoxic effects by inhibiting both RNA and protein synthesis. This dual inhibition disrupts cellular homeostasis and contributes to its anticancer activity. Beyond direct inhibition of macromolecular synthesis, this compound activates specific signaling pathways that culminate in programmed cell death and cell cycle arrest.

-

p38 MAPK Pathway Activation: In human hepatocellular carcinoma (HepG2) cells, this compound induces apoptosis and G2/M phase arrest by activating the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

-

Induction of Oxidative Stress: In prostate cancer cells, this compound instigates oxidative stress, evidenced by a notable induction in reactive oxygen species (ROS) generation.

-

Mitochondrial Apoptosis: The increase in oxidative stress triggers the mitochondrial apoptotic pathway. This is characterized by an increased Bax/Bcl-2 ratio and elevated levels of caspase-3 and cytosolic cytochrome c.

-

Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at different phases. For instance, it induces G2/M phase arrest in HepG2 cells and is suggested to block the cycle at the G1 phase in prostate cancer cells by downregulating proliferating cell nuclear antigen (PCNA) and cyclin D1.

Caption: this compound-induced apoptosis signaling in cancer cells.

Quantitative Data on Biological Activity

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values from various studies are summarized below.

| Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µg/mL) | IC₅₀ / GI₅₀ (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 0.006 | ~0.016 | |

| HeLa | Cervical Carcinoma | 0.005 | ~0.013 | |

| PC3 | Prostate Cancer | 2.63 | ~6.98 | |

| DU-145 | Prostate Cancer | 9.37 | ~24.88 | |

| Caco-2 | Colorectal Adenocarcinoma | 0.38 | ~1.01 | |

| MCF-7 | Breast Cancer | 14.61 | ~38.79 | |

| HepG2 | Hepatocellular Carcinoma | - | 0.25 | |

| SMMC-7721 | Hepatocellular Carcinoma | - | 0.46 | |

| PLC-PRF-5 | Hepatocellular Carcinoma | - | 1.10 | |

| Huh7 | Hepatocellular Carcinoma | - | 0.35 |

Note: Conversion to µM is based on a molecular weight of approximately 377.35 g/mol .

Key Experimental Methodologies

This section details common protocols used to evaluate the biological activity of this compound.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Plate cancer cells (e.g., PC3, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Experimental workflow for determining IC50 via MTT assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

-

Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5x10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. An indicator dye like resazurin can be added to aid visualization, where a color change (e.g., blue to pink) indicates metabolic activity and growth.

Protocol: Gene Expression Analysis (RT-qPCR)

This protocol is used to quantify changes in the expression of target genes (e.g., Bax, Bcl-2, Caspase-3) following this compound treatment.

-

Cell Treatment and RNA Extraction: Treat cells with this compound at the desired concentration and time point. Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).

-

RNA Quantification and Quality Control: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and an appropriate primer mix (e.g., oligo(dT) and random hexamers).

-

Quantitative PCR (qPCR): Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target genes and a housekeeping gene (e.g., β-actin, GAPDH) for normalization.

-

Data Analysis: Perform the qPCR on a real-time PCR system. Calculate the relative levels of mRNA expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion and Future Perspectives

This compound is a multifaceted compound with significant potential in both infectious disease and oncology. Its well-defined mechanism of inhibiting bacterial RNA polymerase makes it a compelling lead for antibiotic development. In the realm of cancer therapeutics, its ability to inhibit macromolecular synthesis and activate apoptotic pathways in tumor cells highlights its potential as a chemotherapeutic agent. Future research should focus on optimizing its therapeutic index, exploring its efficacy in in vivo models, and potentially developing derivatives with enhanced specificity and reduced off-target effects. The detailed understanding of its molecular interactions and cellular effects provides a solid foundation for its continued development as a clinical candidate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistomycin, a pentacyclic polyketide antibiotic isolated from various Streptomyces species, has garnered significant interest within the scientific community due to its potent and diverse biological activities.[1] Initially recognized for its antimicrobial properties, subsequent research has unveiled its remarkable potential as an anticancer agent. This technical guide provides a comprehensive overview of the primary biological activities of this compound, with a focus on its anticancer and antimicrobial effects. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into its mechanisms of action, quantitative data on its efficacy, and the experimental protocols used to elucidate its functions.

Anticancer Activity

This compound exhibits significant cytotoxic effects against a broad spectrum of cancer cell lines. Its anticancer activity is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Cytotoxicity Data

The cytotoxic potential of this compound has been quantified in numerous studies, primarily through the determination of IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values. These values, summarized in the tables below, highlight the compound's potent activity against various cancer cell lines.

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| PC3 | Prostate Cancer | 2.63 | [2] |

| DU-145 | Prostate Cancer | 9.37 | [2] |

| Caco-2 | Colorectal Adenocarcinoma | 0.38 | [2] |

| MCF-7 | Breast Adenocarcinoma | 14.61 | [2] |

Table 2: GI50 Values of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µg/mL) | Reference |

| HeLa | Cervical Carcinoma | 0.005 | [1] |

| HepG2 | Hepatic Carcinoma | 0.006 | [1] |

Mechanism of Anticancer Action

This compound's anticancer effects are attributed to several interconnected mechanisms:

-

Induction of Apoptosis: this compound triggers programmed cell death in cancer cells. This is evidenced by an increase in the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.[3][4]

-

Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation.[5]

-

Modulation of Signaling Pathways: this compound has been demonstrated to interfere with key oncogenic signaling pathways:

-

p38 MAPK Pathway: It activates the p38 MAPK signaling pathway, which is known to be involved in apoptosis and cell cycle arrest in response to cellular stress.[5]

-

Wnt/β-catenin Pathway: this compound suppresses the Wnt/β-catenin signaling pathway by reducing the expression of key components like β-catenin, TCF4, and GSK-3β, as well as downstream targets such as c-Myc and survivin.[3][4][6]

-

-

Enzyme Inhibition:

-

Topoisomerase II Inhibition: this compound acts as a Topoisomerase II inhibitor, an enzyme crucial for DNA replication and chromosome segregation. This inhibition leads to DNA damage and ultimately cell death.

-

Pellino-1 E3 Ligase Inhibition: It has been reported to inhibit the E3 ligase Pellino-1, which is implicated in inflammatory pathways and cancer progression.

-

Antimicrobial Activity

This compound was initially discovered due to its antibiotic properties. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Spectrum and Potency

The antimicrobial efficacy of this compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria

| Bacterial Strain | Gram Status | MIC (µg/mL) | Reference |

| Bacillus subtilis | Gram-positive | 25 | [7] |

| Enterococcus faecalis | Gram-positive | Not specified, but strong activity reported | [7] |

| Staphylococcus aureus | Gram-positive | Not specified, but moderate activity reported | [7] |

| Staphylococcus epidermidis | Gram-positive | Not specified, but strong activity reported | [7] |

| Klebsiella pneumoniae | Gram-negative | Not specified, but moderate activity reported | [7] |

| Salmonella typhi | Gram-negative | Not specified, but moderate activity reported | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis (PI Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

This compound

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-p38, p38, β-catenin, c-Myc, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins based on molecular weight by running them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Topoisomerase II Inhibition Assay (Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.[8][9][10][11]

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

Assay buffer

-

ATP

-

This compound

-

Loading dye

-

Agarose gel and electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel imaging system

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer, ATP, and kDNA.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

-

Enzyme Addition: Add Topoisomerase II to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel.

-

Visualization: Stain the gel and visualize the DNA bands under UV light. A decrease in the amount of decatenated DNA indicates inhibition of Topoisomerase II.

Pellino-1 E3 Ligase Auto-ubiquitination Assay

This in vitro assay assesses the ability of a compound to inhibit the auto-ubiquitination activity of the E3 ligase Pellino-1.[12][13][14][15][16]

Materials:

-

Recombinant Pellino-1

-

Ubiquitin-activating enzyme (E1)

-

Ubiquitin-conjugating enzyme (E2, e.g., Ubc13/Uev1a for K63-linked chains)

-

Ubiquitin

-

ATP

-

Ubiquitination buffer

-

This compound

-

SDS-PAGE and Western blotting reagents

-

Anti-ubiquitin antibody

Procedure:

-

Reaction Setup: Combine E1, E2, ubiquitin, and ATP in the ubiquitination buffer.

-

Inhibitor Addition: Add varying concentrations of this compound.

-

E3 Ligase Addition: Add recombinant Pellino-1 to start the reaction.

-

Incubation: Incubate at 30°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling.